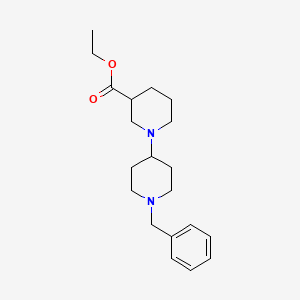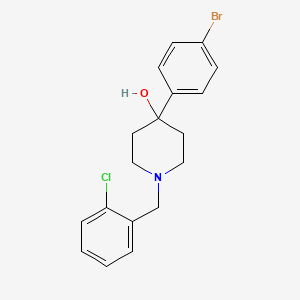![molecular formula C16H28N2O B3853329 N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B3853329.png)
N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine
Overview
Description
N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to a butan-2-yl chain, which is further connected to a dimethylpropane-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine can be achieved through several synthetic routes. One common method involves the alkylation of primary amines with appropriate alkyl halides. For instance, the reaction of 4-(4-methoxyphenyl)butan-2-one with N,N-dimethylpropane-1,3-diamine in the presence of a suitable base can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the process parameters are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or thiols in the presence of a base such as sodium hydroxide[][4].
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 1-((Z)-[4-(4-methoxyphenyl)butan-2-ylidene]amino)-3-phenylurea
Uniqueness
N-[4-(4-methoxyphenyl)butan-2-yl]-N’,N’-dimethylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-14(17-12-5-13-18(2)3)6-7-15-8-10-16(19-4)11-9-15/h8-11,14,17H,5-7,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRPXTQYHKMJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]imino}diethanol](/img/structure/B3853249.png)
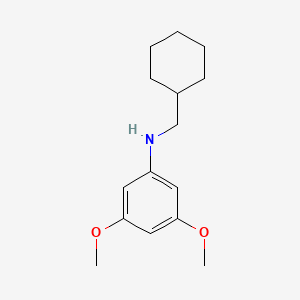
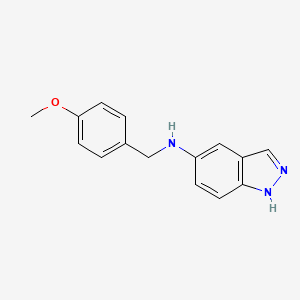

![N'-benzyl-N'-[(4-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B3853270.png)
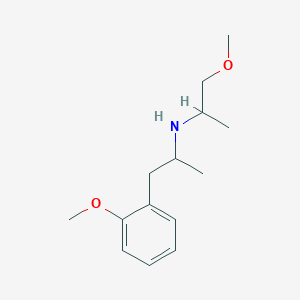
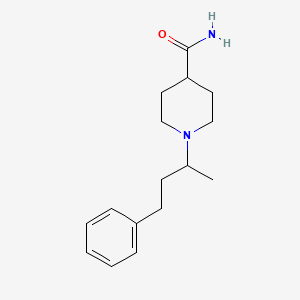
![ethyl 4-{[3-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3853313.png)

![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B3853321.png)
![2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]aniline](/img/structure/B3853333.png)
![1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethylpiperidine](/img/structure/B3853339.png)
